

N-tert-Butylhydroxylamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-tert-Butylhydroxylamine

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An In-depth Technical Guide to **N-tert-Butylhydroxylamine**: Chemical Properties, Structure, and Applications

Introduction

N-tert-Butylhydroxylamine (t-BuNHOH) is an organic compound with significant utility in synthetic chemistry and various research fields. As an N-alkylated hydroxylamine, its unique structural and electronic properties make it a valuable intermediate, particularly in the synthesis of nitrones, hydroxamic acids, and C-nitroso compounds.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

N-tert-Butylhydroxylamine is a viscous liquid in its free base form and is also commonly handled as a more stable white crystalline hydrochloride salt.[2][3] Its bulky tert-butyl group sterically influences its reactivity.

Table 1: Physicochemical and Structural Properties of **N-tert-Butylhydroxylamine**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₁ NO	[4][5]
Molecular Weight	89.14 g/mol	[4]
IUPAC Name	N-tert-butylhydroxylamine	[4]
CAS Number	16649-50-6	[4]
Appearance	Viscous liquid	[2]
Boiling Point	120.9°C at 760 mmHg	[5]
Density	0.883 g/cm ³	[5]
Flash Point	43.6°C	[5]
SMILES	CC(C)(C)NO	[4]
InChIKey	XWESXZZECGOXDQ-UHFFFAOYSA-N	[4][5]

Table 2: Properties of **N-tert-Butylhydroxylamine** Hydrochloride

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₂ ClNO	[6]
Molecular Weight	125.60 g/mol	[6]
CAS Number	57497-39-9	[6]
Appearance	White crystal	[3]
Melting Point	183-189°C	[3][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N-tert-Butylhydroxylamine**.

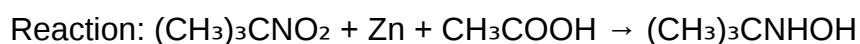
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum typically shows a characteristic singlet for the nine protons of the tert-butyl group.[\[1\]](#)
- Mass Spectrometry (MS): GC-MS analysis provides fragmentation patterns useful for confirming the molecular structure. The NIST Mass Spectrometry Data Center lists a GC-MS spectrum with a top peak at m/z 57.[\[4\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretches for O-H and N-H bonds.

Further spectral data, including ^{13}C NMR and Raman spectra, are available through various chemical databases.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Synthesis of N-tert-Butylhydroxylamine

A common method for the preparation of **N-tert-Butylhydroxylamine** is the reduction of 2-methyl-2-nitropropane.[\[1\]](#) The following protocol is adapted from a patented procedure.[\[2\]](#)

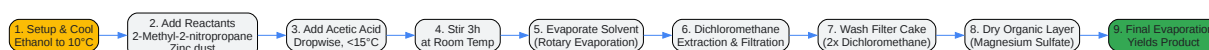


Materials:

- 2-Methyl-2-nitropropane (6.18 g, 0.060 mole)
- Zinc dust (5.89 g, 0.090 mole)
- Glacial acetic acid (10.8 g, 0.180 mole)
- 95% Ethanol (350 mL)
- Dichloromethane (100 mL total)
- Magnesium sulfate

Procedure:

- Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and an addition funnel.
- Add 350 mL of 95% ethanol to the flask and cool it to 10°C using an ice bath.[2]
- Add 2-methyl-2-nitropropane and zinc dust to the cooled ethanol.[2]
- Add glacial acetic acid dropwise from the addition funnel, maintaining the reaction temperature below 15°C with vigorous stirring.[2]
- After the addition is complete, remove the ice bath and stir the mixture for 3 hours at room temperature.[2]
- Remove the solvent via rotary evaporation. The residue will contain **N-tert-butylhydroxylamine**, zinc acetate, and water.[2]
- Add 50 mL of dichloromethane to the residue and filter the mixture through a Buchner funnel to remove the zinc acetate cake.[2]
- Wash the filter cake with two additional 25 mL portions of dichloromethane.[2]
- Combine the filtrates and transfer to a separatory funnel. Separate the aqueous layer and dry the organic layer over magnesium sulfate.[2]
- Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product as a viscous liquid.[2]



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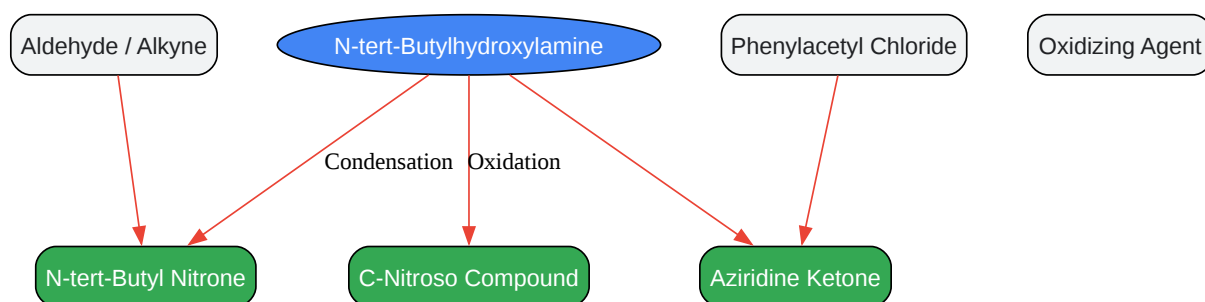
Diagram 1: Experimental workflow for the synthesis of **N-tert-Butylhydroxylamine**.

Chemical Reactivity and Applications

N-tert-Butylhydroxylamine serves as a versatile building block in organic synthesis.[7]

Key Reactions:

- **Nitrone Formation:** It readily condenses with aldehydes and alkynes to form N-tert-butyl nitrones, which are valuable 1,3-dipoles for cycloaddition reactions.[10]
- **Aziridine Synthesis:** It can be used with phenylacetyl chloride in the synthesis of aziridine ketones.[10]
- **Intermediate for APIs:** The compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3]

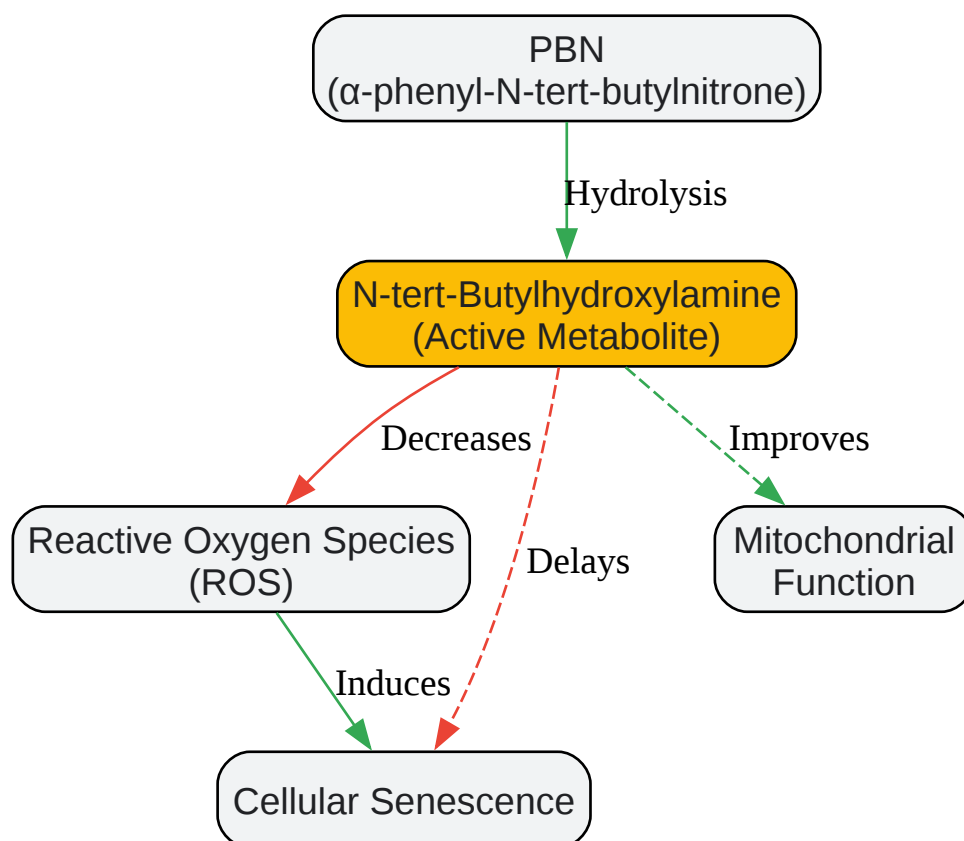


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Diagram 2: Key chemical reactions involving **N-tert-Butylhydroxylamine**.

Role in Biological Research

N-tert-Butylhydroxylamine is the active decomposition product of the widely used spin-trapping agent α -phenyl-N-tert-butyl nitrone (PBN).[11] Research has shown that **N-tert-Butylhydroxylamine** is significantly more potent than PBN in delaying senescence associated with reactive oxygen species (ROS).[11] This suggests its potential in studying and mitigating oxidative stress and mitochondrial dysfunction.



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Diagram 3: Logical relationship of **N-tert-Butylhydroxylamine** to PBN and its biological effects.

Safety and Handling

N-tert-Butylhydroxylamine and its salts must be handled with appropriate safety precautions.

GHS Hazard Statements:[[4](#)]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Recommendations:

- Work in a well-ventilated area or under a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.[12]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
- Keep away from heat, sparks, and open flames.
- The compound is hygroscopic and may oxidize slowly to the nitroso compound upon storage.[10]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

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- To cite this document: BenchChem. [N-tert-Butylhydroxylamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099380#n-tert-butylhydroxylamine-chemical-properties-and-structure]

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